molecular formula C18H11ClFN7O B267963 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267963
M. Wt: 395.8 g/mol
InChI Key: LZQOWZRVPHIALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 selectively binds to and inhibits the activity of BTK, a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of these pathways, resulting in apoptosis and growth inhibition of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is primarily metabolized by CYP3A4 and does not significantly inhibit or induce CYP enzymes. TAK-659 has also been shown to have low potential for drug-drug interactions and does not affect the QT interval.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is highly selective for BTK and does not significantly inhibit other kinases, reducing the risk of off-target effects. TAK-659 has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

Future Directions

There are several future directions for the development and application of TAK-659. One potential area of research is the evaluation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents. Another area of research is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and develop strategies to overcome resistance. Finally, the clinical development of TAK-659 in various B-cell malignancies is ongoing, and the results of these trials will provide valuable insights into the efficacy and safety of this promising therapeutic agent.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the preparation of 4-chloroaniline and 4-fluoroaniline, which are then reacted with ethyl acetoacetate to form the corresponding ketones. The ketones are then cyclized to form the tricyclic core structure, which is further functionalized to introduce the necessary substituents. The final step involves the coupling of the tricyclic core with a suitable amine derivative to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis and growth inhibition of malignant B-cells.

properties

Molecular Formula

C18H11ClFN7O

Molecular Weight

395.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H

InChI Key

LZQOWZRVPHIALE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.